molecular formula C10H14OS B8527286 1,1-Dimethylethyl-4-mercaptophenol

1,1-Dimethylethyl-4-mercaptophenol

Cat. No.: B8527286
M. Wt: 182.28 g/mol
InChI Key: IFCULCNHRHLLRR-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₀H₁₄S (calculated molecular weight: 166.28 g/mol). This compound is hypothesized to have applications in organic synthesis, catalysis, or polymer stabilization, though direct evidence for its uses is absent in the provided materials.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-tert-butyl-4-sulfanylphenol

InChI

InChI=1S/C10H14OS/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,11-12H,1-3H3

InChI Key

IFCULCNHRHLLRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)S)O

Origin of Product

United States

Comparison with Similar Compounds

4-(1,1-Dimethylethyl)phenol (CAS: Not specified, )

  • Molecular Formula : C₁₀H₁₄O
  • Key Differences: Functional Group: Contains a hydroxyl (-OH) group instead of a thiol (-SH). Acidity: Phenolic -OH has a pKa ≈ 10, making it less acidic than the thiol analog (thiophenol pKa ≈ 6.5). Reactivity: The -OH group participates in hydrogen bonding and electrophilic substitution (e.g., sulfonation, nitration), whereas the -SH group in the target compound undergoes oxidation (to disulfides) and nucleophilic reactions more readily. Solubility: Both compounds exhibit low water solubility due to the hydrophobic tert-butyl group, but the thiol derivative may have slightly higher solubility in polar aprotic solvents due to weaker hydrogen bonding.
  • Structural Impact : The tert-butyl group in both compounds enhances thermal stability and steric hindrance, slowing reaction kinetics in bulky environments .

4-(1-Methylpentyl)phenol (CAS: 6856-59-3, )

  • Molecular Formula : C₁₂H₁₈O
  • Key Differences: Substituent: Features a branched 1-methylpentyl group instead of tert-butyl. Lipophilicity: The longer alkyl chain increases lipophilicity (logP ≈ 4.2) compared to the tert-butyl analog (logP ≈ 3.8), favoring solubility in nonpolar solvents. Acidity: Similar pKa to phenol (~10), but steric effects from the 1-methylpentyl group may slightly reduce acidity.

General Comparison Table

Property 1,1-Dimethylethyl-4-mercaptophenol 4-(1,1-Dimethylethyl)phenol 4-(1-Methylpentyl)phenol
Molecular Formula C₁₀H₁₄S C₁₀H₁₄O C₁₂H₁₈O
Molecular Weight 166.28 g/mol 150.22 g/mol 178.27 g/mol
Functional Group -SH -OH -OH
pKa ~6.5 ~10 ~10
Solubility (Water) Very low Very low Insoluble
Key Reactivity Oxidation, nucleophilic attacks Electrophilic substitution Similar to phenol

Research Findings and Limitations

  • Thermal Stability: The tert-butyl group in both phenolic and thiophenolic analogs enhances thermal resistance, a trait leveraged in polymer stabilizers .
  • Acidity-Driven Reactivity: The thiol group’s lower pKa enables deprotonation under milder conditions, facilitating its use in metal-thiolate coordination chemistry, unlike phenolic analogs.

Limitations :

Direct experimental data for this compound are absent in the provided evidence, necessitating inferences from structural analogs.

and describe unrelated compounds (e.g., naphthalene derivatives, benzenemethanol), limiting their relevance to this comparison.

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